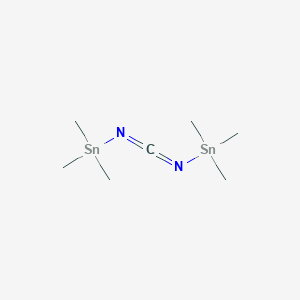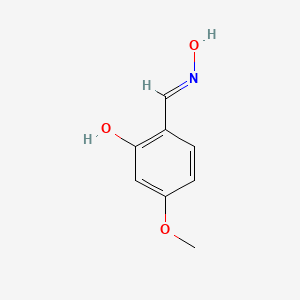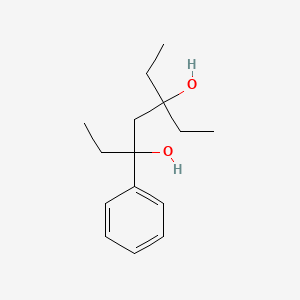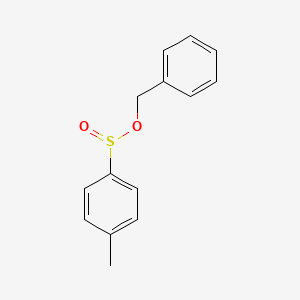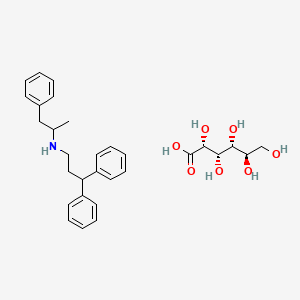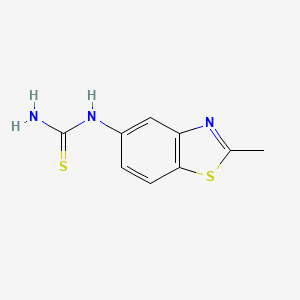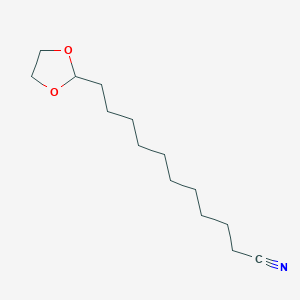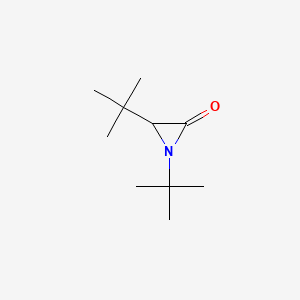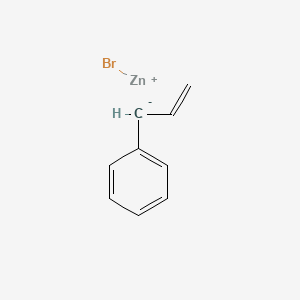
bromozinc(1+);prop-2-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);prop-2-enylbenzene is an organozinc compound that combines a bromozinc moiety with a prop-2-enylbenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+) compounds can be synthesized by reacting organolithium or Grignard reagents with zinc halides. For example, chlorobutyl lithium can react with zinc bromide to form 4-chlorobutylzinc bromide . Similarly, prop-2-enylbenzene can be synthesized through electrophilic aromatic substitution reactions involving benzene derivatives .
Industrial Production Methods
Industrial production of bromozinc(1+);prop-2-enylbenzene typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);prop-2-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromozinc moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Bromozinc(1+);prop-2-enylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bromozinc(1+);prop-2-enylbenzene involves its reactivity as an organozinc compound. The bromozinc moiety can participate in nucleophilic substitution reactions, while the prop-2-enylbenzene structure can undergo electrophilic aromatic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the functional groups present .
Comparison with Similar Compounds
Similar Compounds
4-Prop-1-enyl benzene-1,2-diol: Shares the prop-2-enylbenzene structure but with additional hydroxyl groups.
4-allyl-2,6-dimethoxy phenol: Contains an allyl group and methoxy substituents.
2-allyl-6-methoxy phenol: Similar structure with an allyl group and methoxy substituents.
Uniqueness
Bromozinc(1+);prop-2-enylbenzene is unique due to the presence of the bromozinc moiety, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
20599-28-4 |
|---|---|
Molecular Formula |
C9H9BrZn |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
bromozinc(1+);prop-2-enylbenzene |
InChI |
InChI=1S/C9H9.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
QMXRGLFTPRUFJP-UHFFFAOYSA-M |
Canonical SMILES |
C=C[CH-]C1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
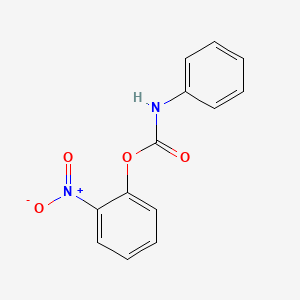
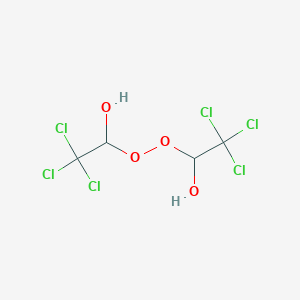
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
